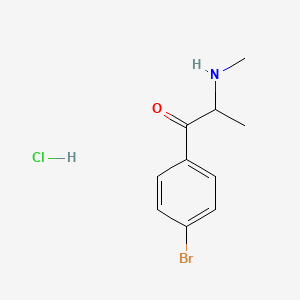
Metapramine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Metapramine-d3 is a deuterated form of Metapramine, a tricyclic antidepressant. It is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications. Metapramine itself acts as a low-affinity antagonist of the N-methyl-D-aspartic acid (NMDA) receptor complex channel.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Metapramine-d3 involves the synthesis of methyl-d3-amine, which is a key intermediate. The process typically includes the following steps:
Reaction of Nitromethane with Deuterium Oxide: Nitromethane reacts with deuterium oxide in the presence of bases and phase-transfer catalysts to form nitromethane-d3.
Reduction of Nitromethane-d3: The nitromethane-d3 is then reduced in an inert solvent to form methyl-d3-amine.
Formation of Salts: Optionally, methyl-d3-amine can react with acids to form salts of methyl-d3-amine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Metapramine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated amines.
Wissenschaftliche Forschungsanwendungen
Metapramine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of stable isotope-labeled compounds for various analytical purposes.
Wirkmechanismus
Metapramine-d3 exerts its effects primarily through its interaction with the NMDA receptor complex. It acts as a low-affinity antagonist, which means it binds to the receptor and inhibits its activity. This interaction can modulate neurotransmission and has implications for the treatment of neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Metapramine: The non-deuterated form of Metapramine-d3, also a tricyclic antidepressant.
Other Tricyclic Antidepressants: Amitriptyline, imipramine, and nortriptyline.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium can enhance the stability and alter the pharmacokinetic properties of the compound, making it a valuable tool in various scientific studies .
Eigenschaften
CAS-Nummer |
1794942-17-8 |
|---|---|
Molekularformel |
C16H18N2 |
Molekulargewicht |
241.352 |
IUPAC-Name |
N-methyl-11-(trideuteriomethyl)-5,6-dihydrobenzo[b][1]benzazepin-5-amine |
InChI |
InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3/i2D3 |
InChI-Schlüssel |
YXVZOBVWVRFPTE-BMSJAHLVSA-N |
SMILES |
CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C |
Synonyme |
10,11-Dihydro-N-methyl-5-(methyl-d3)-5H-Dibenz[b,f]azepin-10-amine; 5-(Methyl-d3)-10-methylamino-10,11-dihydrodibenzo[b,f]azepine; RP 19560-d3; 10,11-Dihydro-5-(methyl-d3)-10-5H-Dibenz[b,f]azepine; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-3,7-Methanocyclopenta[c]pyridine](/img/structure/B586859.png)




![2-Butyl-5-fluoro-1H-benzo[d]imidazole](/img/structure/B586870.png)


![(17beta)-4,17-dimethylandrosta-2,4-dieno[2,3-d]isoxazol-17-ol](/img/structure/B586875.png)
![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole-5-carbonyl chloride](/img/structure/B586881.png)

